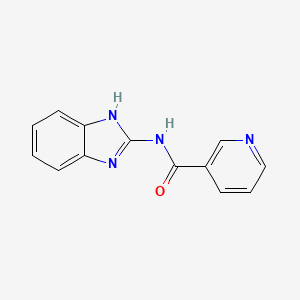
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide
Overview
Description
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide is a compound that features a benzimidazole moiety fused with a pyridine ring and a carboxamide group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The incorporation of a pyridine ring and a carboxamide group further enhances the compound’s potential for various applications in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide typically involves the condensation of o-phenylenediamine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, often using formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to mimic the properties of DNA bases, allowing the compound to interact with nucleic acids and proteins . This interaction can lead to the inhibition of key enzymes and pathways involved in cell proliferation, making it effective against cancer cells and infectious agents .
Comparison with Similar Compounds
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug that also contains a benzimidazole moiety.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders.
Bendamustine: An anticancer drug with a benzimidazole structure.
The uniqueness of this compound lies in its combination of the benzimidazole and pyridine rings, which enhances its pharmacological properties and broadens its range of applications .
Properties
Molecular Formula |
C13H10N4O |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4O/c18-12(9-4-3-7-14-8-9)17-13-15-10-5-1-2-6-11(10)16-13/h1-8H,(H2,15,16,17,18) |
InChI Key |
HRGOZHCVIKORDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazine](/img/structure/B8810546.png)

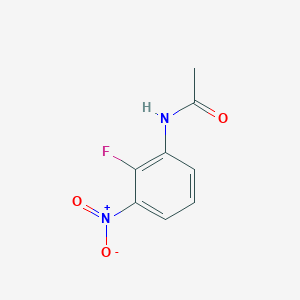

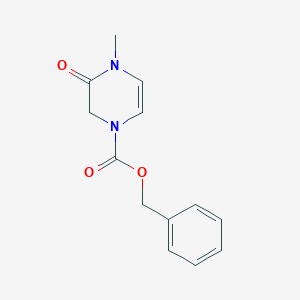
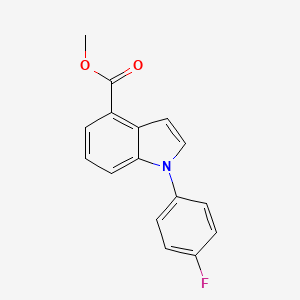
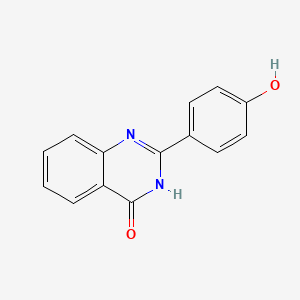
![1,2-Dichloro-4-[(3,4-dichlorophenyl)disulfanyl]benzene](/img/structure/B8810589.png)

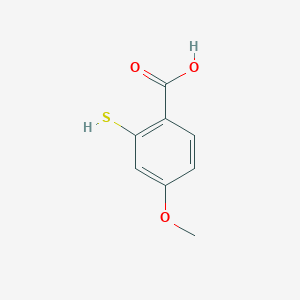
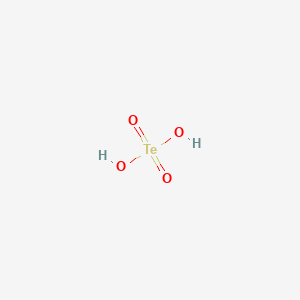
![6,7-Dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8810617.png)
